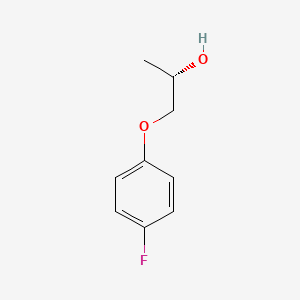

(S)-(+)-1-(4-Fluorophenoxy)-2-propanol

Description

(S)-(+)-1-(4-Fluorophenoxy)-2-propanol is a chiral chemical compound that belongs to the aryloxypropanol class. bldpharm.com Its structure is characterized by a propan-2-ol backbone, with a 4-fluorophenoxy group attached at the first carbon position. The "(S)-(+)-" designation specifies the stereochemistry at the chiral center (the second carbon), indicating it is the S-enantiomer and rotates plane-polarized light in the dextrorotatory (+) direction. This compound serves as a valuable chiral building block, particularly in the fields of asymmetric synthesis and medicinal chemistry. bldpharm.com Its fluorinated nature adds another layer of interest, as the incorporation of fluorine can significantly alter the biological and chemical properties of molecules.

The table below details the key chemical properties of this compound and its corresponding (R)-enantiomer.

| Property | This compound | (R)-(-)-1-(4-Fluorophenoxy)-2-propanol |

| CAS Number | 206125-75-9 labshake.com | 307532-03-2 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁FO₂ labshake.com | C₉H₁₁FO₂ sigmaaldrich.com |

| Molecular Weight | 170.18 g/mol labshake.com | 170.18 g/mol sigmaaldrich.com |

| IUPAC Name | (2S)-1-(4-fluorophenoxy)propan-2-ol labshake.com | (2R)-1-(4-fluorophenoxy)propan-2-ol |

| Purity | 96% labshake.com | 97% sigmaaldrich.com |

| Melting Point | Not specified | 47-51 °C sigmaaldrich.com |

| Optical Activity | (+) | [α]20/D −28°, c = 1 in chloroform (B151607) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFIEDWKCIVRQN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584211 | |

| Record name | (2S)-1-(4-Fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206125-75-9 | |

| Record name | (2S)-1-(4-Fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S + 1 4 Fluorophenoxy 2 Propanol and Its Precursors

Non-Asymmetric Synthesis Routes

Non-asymmetric or racemic synthesis routes produce an equal mixture of both the (R) and (S) enantiomers of the target molecule. These methods are often more straightforward and less expensive than asymmetric syntheses.

Williamson Ether Synthesis Approaches Utilizing 4-Fluorophenol (B42351)

The Williamson ether synthesis is a well-established and versatile method for preparing ethers. masterorganicchemistry.comorgchemres.org It proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide or other substrate with a good leaving group. wikipedia.orgpnu.ac.ir In the context of synthesizing 1-(4-Fluorophenoxy)-2-propanol, this involves the reaction of 4-fluorophenoxide with a suitable three-carbon electrophile.

A common approach within the Williamson ether synthesis framework is the reaction of a phenoxide with a haloalkane. rsc.org For the synthesis of 1-(4-Fluorophenoxy)-2-propanol, 4-fluorophenol is first deprotonated by a base to form the more nucleophilic 4-fluorophenoxide ion. This ion then reacts with a halogenated propanol (B110389) derivative. While the target molecule is a 2-propanol derivative, using a reagent like 3-bromo-1-propanol (B121458) would lead to the formation of 3-(4-fluorophenoxy)-1-propanol. To obtain the desired 1-(4-fluorophenoxy)-2-propanol, a reagent such as 1-halo-2-propanol (e.g., 1-chloro-2-propanol (B90593) or 1-bromo-2-propanol) would be the appropriate electrophile.

The reaction between 3-bromo-1-propanol and phenol (B47542) has been studied in various media, indicating the feasibility of such reactions with substituted phenols like 4-fluorophenol. sigmaaldrich.com The general mechanism involves the backside attack of the 4-fluorophenoxide on the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the ether linkage. wikipedia.org

| Reactant 1 | Reactant 2 | Product |

| 4-Fluorophenol | 1-Bromo-2-propanol | 1-(4-Fluorophenoxy)-2-propanol |

| 4-Fluorophenol | 1-Chloro-2-propanol | 1-(4-Fluorophenoxy)-2-propanol |

The first step in the Williamson ether synthesis is the deprotonation of the alcohol or phenol. youtube.com Due to the acidity of the hydroxyl proton in 4-fluorophenol (pKa ≈ 9.9), a variety of bases can be employed for this purpose. While very strong bases like sodium hydride (NaH) are effective, milder bases such as potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) are often sufficient and more convenient for laboratory and industrial applications. youtube.comedubirdie.com

Potassium carbonate is a particularly useful base for the synthesis of aryl ethers. orgchemres.org It is a weak base that is effective in deprotonating phenols. youtube.com The reaction is typically carried out in a polar aprotic solvent. A proposed protocol for a similar reaction involves dissolving the phenol in a suitable solvent, adding approximately 1.5 equivalents of potassium carbonate, followed by the alkylating agent. researchgate.net Potassium hydroxide, being a stronger base, can also be used to ensure complete deprotonation of the phenol.

| Base | Strength | Typical Solvents |

| Potassium Carbonate (K₂CO₃) | Mild | Acetone, DMF |

| Potassium Hydroxide (KOH) | Strong | Ethanol, Water |

The choice of solvent is crucial for the success of the Williamson ether synthesis as it can significantly influence the reaction rate. wikipedia.org Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred because they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free, thus enhancing its reactivity. masterorganicchemistry.comrsc.org When strong bases like sodium hydride or potassium hydride are used, THF is a common solvent choice. masterorganicchemistry.com

Alternatively, the alcohol corresponding to the alkoxide can be used as the solvent. masterorganicchemistry.com In the context of reacting with a propanol derivative, 2-propanol could potentially be used as the solvent system. However, protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. Therefore, for the reaction of 4-fluorophenoxide with a halogenated propanol, polar aprotic solvents are generally more efficient. The reaction temperature is typically in the range of 50 to 100 °C, and the reaction can take from 1 to 8 hours to complete. wikipedia.org

| Solvent | Type | Rationale for Use |

| Tetrahydrofuran (THF) | Polar Aprotic | Good for use with strong bases like NaH, enhances nucleophilicity. masterorganicchemistry.com |

| 2-Propanol | Protic | Can be used as the parent alcohol solvent, but may slow the reaction. |

| Dimethylformamide (DMF) | Polar Aprotic | Commonly used with K₂CO₃, enhances nucleophilicity. researchgate.net |

Ring-Opening Reactions of Epoxides

An alternative route to 1-(4-Fluorophenoxy)-2-propanol involves the ring-opening of an epoxide. Epoxides are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles under either acidic or basic conditions.

In this approach, 4-fluorophenol acts as the nucleophile that attacks one of the carbon atoms of the propylene (B89431) oxide ring. Propylene oxide is an unsymmetrical epoxide, and the site of nucleophilic attack can be influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile (4-fluorophenoxide) will attack the less sterically hindered carbon atom of the epoxide ring (the terminal carbon), which is an S\textsubscript{N}2-type reaction. This regioselectivity leads to the formation of 1-(4-fluorophenoxy)-2-propanol.

This reaction is typically catalyzed by a base, which deprotonates the 4-fluorophenol to generate the more potent 4-fluorophenoxide nucleophile. A patent describing a similar process for the synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol involves the reaction of (S)-propylene oxide with 4-phenoxyphenol (B1666991) in the presence of a base. google.com Various catalysts can be employed to facilitate the ring-opening of propylene oxide with alcohols, including solid base catalysts. researchgate.net The reaction can be carried out in a suitable solvent, such as an aromatic hydrocarbon or an ether. google.com

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

| 4-Fluorophenol | Propylene Oxide | Base (e.g., NaOH, KOH) | 1-(4-Fluorophenoxy)-2-propanol |

| 4-Fluorophenol | Propylene Oxide | Solid Base Catalyst | 1-(4-Fluorophenoxy)-2-propanol |

Base-Mediated Hydrolysis of Epoxypropane Intermediates

A fundamental approach to synthesizing 1-aryloxy-2-propanols involves the ring-opening of an epoxypropane intermediate. This reaction is typically facilitated by a base, which activates the nucleophile (4-fluorophenol). The synthesis can start from a chiral precursor like (S)-propylene oxide, which already contains the desired stereocenter.

The general mechanism involves the deprotonation of 4-fluorophenol by a base to form the more nucleophilic 4-fluorophenoxide anion. This anion then attacks one of the carbon atoms of the epoxide ring. In the case of propylene oxide, the attack can occur at either the C1 (less substituted) or C2 (more substituted) position. Under basic or neutral conditions, the SN2 reaction mechanism predominates, and the nucleophile attacks the less sterically hindered C1 carbon, yielding the desired 1-phenoxy-2-propanol (B149627) isomer.

A common precursor is 4-fluorophenyl glycidyl (B131873) ether, which can be synthesized and then reacted with a suitable nucleophile. prepchem.com Alternatively, a direct reaction between 4-fluorophenol and a chiral epoxide like (S)-propylene oxide in the presence of a base can be employed. google.com While this method is straightforward, the handling of low-boiling-point (S)-propylene oxide requires careful management, especially on a large scale. google.com The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions.

| Starting Material 1 | Starting Material 2 | Catalyst/Base | Key Outcome |

| 4-Fluorophenol | (S)-Propylene Oxide | Base (e.g., NaOH, K₂CO₃) | Direct formation of (S)-1-(4-Fluorophenoxy)-2-propanol via nucleophilic ring-opening. |

| 4-Fluorophenol | (R)-Epichlorohydrin | Base | Formation of (R)-4-fluorophenyl glycidyl ether, followed by reduction to yield the (S)-alcohol. |

Enantioselective Synthesis and Chiral Control

Achieving high enantiomeric purity is crucial for the application of (S)-(+)-1-(4-Fluorophenoxy)-2-propanol. Enantioselective methods are designed to create the desired stereoisomer preferentially, offering significant advantages over the resolution of racemic mixtures in terms of efficiency and yield.

Biocatalytic Pathways for this compound

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of chiral alcohols, alcohol dehydrogenases and lipases are particularly effective due to their high enantioselectivity and ability to operate under mild reaction conditions.

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In synthesis, they are primarily used for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. To produce this compound, the precursor ketone, 1-(4-fluorophenoxy)-2-propanone, would be reduced.

The selection of the ADH is critical as it determines the stereochemistry of the product. For instance, ADH from Lactobacillus brevis (LBADH) is known to produce (S)-alcohols, while ADH-A from Rhodococcus ruber typically yields (R)-alcohols. nih.gov These reactions often require a stoichiometric amount of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol. The use of overexpressed ADHs can lead to high substrate concentrations and excellent enantiopurity. nih.gov

| Enzyme Source | Substrate | Product Configuration | Key Finding |

| Lactobacillus brevis ADH | 1-(4-Fluorophenoxy)-2-propanone | (S)-Alcohol | Enables the synthesis of enantiopure (S)-fluorohydrins at high substrate concentrations. nih.gov |

| Rhodococcus ruber ADH-A | 1-(4-Fluorophenoxy)-2-propanone | (R)-Alcohol | Effective for producing the corresponding (R)-enantiomer. nih.gov |

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique exploits the ability of a chiral catalyst, such as a lipase (B570770), to react with one enantiomer at a much faster rate than the other. For a racemic mixture of 1-(4-fluorophenoxy)-2-propanol, a lipase can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Alternatively, the racemic alcohol can first be acetylated to form racemic 1-(4-fluorophenoxy)-2-propyl acetate (B1210297). A lipase can then be used for the enantioselective hydrolysis of the (S)-acetate, yielding the (S)-alcohol. nih.gov The choice of lipase, acyl donor (for acylation), and solvent system is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). nih.govmdpi.com Amano Lipase PS-C II and lipases from Candida species have proven effective in resolving similar racemic alcohols and their derivatives. nih.govnih.gov

| Lipase | Method | Acyl Donor/Solvent | Result | Reference |

| Amano Lipase PS-C II | Kinetic Resolution (Acylation) | Isopropenyl acetate / tert-butyl methyl ether | Yields (R)-acetate and unreacted (S)-alcohol with high ee (>99%). | nih.gov |

| Candida rugosa Lipase | Kinetic Resolution (Acylation) | Isopropenyl acetate / Toluene & [EMIM][BF₄] | High enantioselectivity (E = 67.5) for a related β-blocker building block. | nih.gov |

| AK Lipase (P. fluorescens) | Kinetic Resolution (Acylation) | Vinyl acetate | High asymmetric transformation (E > 200) for resolving trans-flavan-4-ols. | mdpi.com |

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ketone, 1-(4-fluorophenoxy)-2-propanone, is a direct and efficient route to enantiomerically pure this compound. This approach utilizes a chiral catalyst to steer the reduction of the carbonyl group, creating the hydroxyl group with a specific spatial orientation.

A prominent method is catalytic transfer hydrogenation, which uses a hydrogen donor (e.g., formic acid or isopropanol) and a metal catalyst complexed with a chiral ligand. nih.gov Catalysts are often based on ruthenium (Ru) or rhodium (Rh). Another strategy involves the metal-free catalytic reduction using a chiral Lewis base and a reducing agent like trichlorosilane. mdpi.com The success of these methods depends on the precise design of the chiral ligand or catalyst, which creates a chiral environment around the ketone during the hydride transfer step.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In a potential synthesis of this compound, a prochiral carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.org The carbonyl group of this new amide can then be alkylated. The steric hindrance from the auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereoselective product. Subsequent reduction of the carbonyl and cleavage of the auxiliary would yield the target (S)-alcohol. This strategy allows for the creation of multiple contiguous stereocenters with high control. wikipedia.org The development of recyclable auxiliaries has made this an industrially viable method for producing complex chiral molecules. mdpi.com

Ligand-Accelerated Enantioselective Transformations

The synthesis of specific enantiomers of chiral molecules like this compound relies heavily on asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to produce a large quantity of a single enantiomeric product. A key principle within this field is Ligand-Accelerated Catalysis (LAC). LAC occurs when the rate of a metal-catalyzed reaction is significantly increased by the presence of a ligand. In the context of enantioselective transformations, a chiral ligand not only accelerates the reaction but also creates a chiral environment around the metal center, enabling differentiation between enantiomers or the enantiotopic faces of a prochiral substrate. This acceleration is crucial for achieving high efficiency and enantioselectivity, as the ligand-bound catalyst pathway vastly outpaces any non-selective background reaction.

The primary strategy for the enantioselective synthesis of this compound involves the ring-opening of the key chiral precursor, (S)-2-methyloxirane, with 4-fluorophenol. The production of this enantiomerically pure epoxide is a critical step, often accomplished through the kinetic resolution of an inexpensive racemic mixture of 2-methyloxirane. The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, developed by Eric Jacobsen and colleagues, stands as a paramount example of a highly effective ligand-accelerated enantioselective process. researchgate.netharvard.edu

Hydrolytic Kinetic Resolution (HKR) for Precursor Synthesis

The HKR of terminal epoxides employs a chiral (salen)Co(III) complex as the catalyst and water as a simple, inexpensive nucleophile. nih.govunipd.it In this process, the chiral catalyst preferentially catalyzes the hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted epoxide highly enriched in the other enantiomer. For the synthesis of this compound, racemic 2-methyloxirane is treated with the (R,R)-(salen)Co(III) catalyst, which accelerates the ring-opening of the (R)-2-methyloxirane. This leaves the desired (S)-2-methyloxirane unreacted and with very high enantiomeric purity. unipd.it

The reaction's remarkable efficiency and high selectivity stem from a cooperative, bimetallic mechanism where both the epoxide and the nucleophile (water) are activated by separate catalyst molecules. nih.gov Mechanistic studies have revealed that the rate- and stereoselectivity-determining step involves two (salen)Co(III) units: one acts as a Lewis acid to activate the epoxide, while the second delivers the hydroxide nucleophile. nih.gov This cooperative pathway is significantly faster than any competing reaction, leading to exceptionally high selectivity factors (krel), often exceeding 200. unipd.it The practical advantages of this method include the use of very low catalyst loadings (as low as 0.2 mol%), the use of water as the reagent, and often solvent-free conditions, making it suitable for industrial-scale applications. researchgate.net

The table below summarizes the results for the hydrolytic kinetic resolution of various terminal epoxides using a chiral (salen)Co(III) catalyst, demonstrating the broad scope and high selectivity of this ligand-accelerated transformation.

| Epoxide Substrate | Time (h) | Yield of Recovered Epoxide (%) | Enantiomeric Excess (ee) of Recovered Epoxide (%) | Selectivity Factor (krel) |

|---|---|---|---|---|

| 2-Methyloxirane (Propylene oxide) | 12 | 44 | >99 | >400 |

| 1,2-Epoxybutane | 14 | 46 | >99 | 170 |

| 1,2-Epoxyhexane | 14 | 46 | >99 | 110 |

| Styrene Oxide | 16 | 45 | >99 | >400 |

| Glycidyl butyrate | 14 | 45 | >99 | 140 |

Data sourced from Jacobsen et al., J. Am. Chem. Soc. 2002, 124, 1307-1315. unipd.it

Direct Asymmetric Ring-Opening (ARO) with Phenolic Nucleophiles

The principle of ligand-accelerated catalysis with chiral salen complexes can be extended to the direct synthesis of this compound. This is achieved through the Asymmetric Ring Opening (ARO) of racemic 2-methyloxirane using 4-fluorophenol as the nucleophile instead of water. researchgate.netmdpi.com

In this synthetic approach, a chiral metal-salen catalyst, such as a Co(III) or Cr(III) complex, activates the epoxide towards nucleophilic attack by the phenoxide. The chiral ligand environment ensures that the catalyst selectively binds to and activates one enantiomer of the epoxide, leading to the formation of the desired (S)-1-(4-fluorophenoxy)-2-propanol with high enantiomeric excess. This method represents a highly convergent and atom-economical route to the target molecule. Chiral (salen)Cr(III) complexes, for instance, have been identified as optimal catalysts for the ARO of meso-epoxides and for the kinetic resolution of terminal epoxides with various nucleophiles. nih.govunits.it The mechanism is believed to involve the cooperative activation of both the epoxide and the nucleophile by the catalyst system. nih.gov

The table below presents representative findings for the asymmetric ring-opening of terminal epoxides with phenolic nucleophiles catalyzed by chiral salen complexes.

| Epoxide | Phenol Nucleophile | Catalyst Loading (mol %) | Yield of Product (%) | Enantiomeric Excess (ee) of Product (%) |

|---|---|---|---|---|

| 1,2-Epoxyhexane | Phenol | 0.5 | 93 | 97 |

| 1,2-Epoxyhexane | 4-Methoxyphenol | 0.5 | 95 | 98 |

| (±)-Glycidyl nosylate | m-Cresol | 2.0 | 96 (for diol) | 98 |

| (±)-Epichlorohydrin | Phenol | 0.1 | 43 (product) / 48 (epoxide) | 99 (product) / 99 (epoxide) |

Data is representative of the ARO methodology using chiral salen catalysts.

These ligand-accelerated enantioselective transformations provide powerful and practical methodologies for accessing key chiral precursors and for the direct synthesis of this compound, ensuring high enantiopurity through catalytic control.

Chemical Transformations and Derivatization Strategies of S + 1 4 Fluorophenoxy 2 Propanol

Oxidation of the Secondary Alcohol Functionality

The secondary alcohol group is the most readily reactive site for oxidation. This transformation converts the propanol (B110389) moiety into a ketone, yielding 1-(4-fluorophenoxy)propan-2-one. This reaction is a fundamental step in the synthesis of related compounds and metabolites. While specific studies detailing the oxidation of (S)-(+)-1-(4-Fluorophenoxy)-2-propanol are not prevalent in the provided context, the oxidation of similar secondary alcohols is a well-established process in organic synthesis. For instance, the bio-oxidation of Bisphenol A can lead to the formation of alcohol derivatives like 2,2-bis(4-hydroxyphenyl)-1-propanol, highlighting that such hydroxyl groups are susceptible to oxidative processes in various systems. nih.gov

Standard laboratory oxidizing agents can be employed for this purpose. The choice of reagent depends on the desired selectivity and scale of the reaction.

Table 1: Common Reagents for Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild oxidant, often used for high-yield conversions of primary and secondary alcohols to aldehydes and ketones, respectively. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild conditions, suitable for sensitive substrates. |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Mild, selective oxidant with a broad functional group tolerance. |

Reduction of Associated Functional Groups

The primary functional group available for reduction in a derivative of this compound is the ketone formed from its oxidation (1-(4-fluorophenoxy)propan-2-one). The reduction of this ketone is a key step to synthesize the parent alcohol. This transformation is often stereoselective, allowing for the preparation of a specific enantiomer of the alcohol. A notable example from a related synthesis is the reduction of a ketone group using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding secondary alcohol. nih.gov This method is widely used due to its mild conditions and high efficiency.

Table 2: Reagents for the Reduction of Ketones to Secondary Alcohols

| Reducing Agent | Typical Conditions | Characteristics |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | A mild and selective reducing agent, commonly used for reducing ketones and aldehydes. nih.gov |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | A very powerful and non-selective reducing agent; will also reduce esters and carboxylic acids. |

Substitution Reactions on the 4-Fluorophenoxy Moiety

The 4-fluorophenoxy group consists of an aromatic ring activated by the ether oxygen towards electrophilic aromatic substitution, while the fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with additional activating groups. Electrophilic substitution would likely occur at the positions ortho to the activating phenoxy group (positions 2 and 6 on the fluorophenyl ring are meta to the fluorine and ortho to the ether linkage). Potential reactions include nitration, halogenation, or Friedel-Crafts alkylation/acylation, though specific examples involving this substrate are not detailed in the provided sources.

Derivatization for Analytical or Synthetic Purposes

The functional groups of this compound serve as handles for various derivatization reactions, which are useful for either preparing new compounds or for enabling detection and quantification.

The secondary alcohol is readily converted into esters and ethers.

Esterification: Reaction with a carboxylic acid (Fisher esterification), acyl chloride, or acid anhydride (B1165640) will form the corresponding ester. This is a common method for creating prodrugs or modifying a molecule's physical properties.

Etherification: The alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. google.com This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to produce an ether. A similar strategy is employed to react the alcohol of (S)-1-(4-phenoxyphenoxy)-2-propanol with 2-fluoropyridine (B1216828) in the presence of a base to form a pyridyloxy ether derivative. google.com

The synthesis of carboxylic acid derivatives such as (S)-3-(4-Fluorophenoxy)-2-methylpropanoic acid from the parent alcohol is a multi-step process. A plausible synthetic route could involve:

Oxidation of the secondary alcohol to the ketone, 1-(4-fluorophenoxy)propan-2-one, as described in section 3.1.

A subsequent reaction sequence to introduce a carboxyl group. While direct conversion is complex, related syntheses of propanoic acid derivatives often involve building blocks that are then combined. For example, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involves reacting a phenol (B47542) with other reagents to build the acid side chain. nih.gov Similarly, the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid is achieved by reacting a salt of 4-fluorophenyl sulfinic acid with 3-chloro-2-methyl-2-hydroxy propionic acid. google.com These examples illustrate the modular nature of synthesizing complex propanoic acids.

Phenyl boronic acid (PBA) and its derivatives are well-known for their ability to reversibly bind with compounds containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. nih.gov This interaction often results in a change in the fluorescence properties of an attached fluorophore, making it a powerful tool for sensing and detection. nih.gov

Although this compound is not a true diol, the proximity of the hydroxyl group and the ether oxygen may allow for weak interactions with boronic acids. More significantly, this principle is widely used for detecting molecules with diol groups, such as carbohydrates or dopamine. nih.govresearchgate.net PBA-based functional materials are designed to target glycoproteins, which are overexpressed on some cancer cell surfaces, by binding to sialic acid residues. nih.gov This specific binding facilitates applications in targeted imaging and therapy. nih.gov Therefore, derivatizing a molecule with a diol-containing tag would allow it to be detected by a PBA-based fluorescent sensor.

Table 3: Summary of Chemical Transformations

| Section | Transformation Type | Reactant | Product | Key Reagents/Conditions |

|---|---|---|---|---|

| 3.1 | Oxidation | This compound | 1-(4-Fluorophenoxy)propan-2-one | PCC, Swern, or Dess-Martin Periodinane |

| 3.2 | Reduction | 1-(4-Fluorophenoxy)propan-2-one | This compound | Sodium borohydride (NaBH₄) nih.gov |

| 3.4.1 | Etherification | This compound | Corresponding Ether | 1. Base (e.g., NaH) 2. Alkyl halide or Aryl halide google.com |

| 3.4.1 | Esterification | This compound | Corresponding Ester | Acyl chloride or Carboxylic acid (with acid catalyst) |

Advanced Analytical Characterization Techniques for Research on S + 1 4 Fluorophenoxy 2 Propanol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, connectivity, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and informative analytical methods in modern chemistry. It provides unparalleled insight into the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For a chiral molecule like (S)-(+)-1-(4-Fluorophenoxy)-2-propanol, NMR is crucial for confirming the presence and connectivity of its constituent atoms.

The expected signals would correspond to the protons of the 4-fluorophenoxy group and the propan-2-ol moiety. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 6.8-7.2 ppm). The protons of the propan-2-ol chain, including the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, would resonate in the upfield region. The hydroxyl proton would present as a broad singlet, the position of which is dependent on concentration and solvent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet |

| Methylene (OCH₂) | ~ 3.8 - 4.1 | Multiplet |

| Methine (CHOH) | ~ 4.0 - 4.3 | Multiplet |

| Hydroxyl (OH) | Variable | Broad Singlet |

| Methyl (CH₃) | ~ 1.2 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The aromatic carbons of the 4-fluorophenoxy group would appear in the downfield region (δ 115-160 ppm). The carbon directly bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF). The carbons of the propan-2-ol side chain would resonate at higher field strengths.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-F (Aromatic) | ~ 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| C-O (Aromatic) | ~ 154 |

| CH (Aromatic) | ~ 115 - 120 |

| CH₂ (OCH₂) | ~ 70 - 75 |

| CHOH | ~ 65 - 70 |

| CH₃ | ~ 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. miamioh.edu The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making this technique particularly useful. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift provides valuable information about the electronic effects of the other substituents. The spectrum would show a single signal for the fluorine atom, likely a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether and alcohol groups would be observed in the 1000-1300 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is also expected, typically in the 1150-1250 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1150 - 1250 | Strong |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 | Strong |

Note: These are predicted values and may vary based on the sample preparation method (e.g., neat, KBr pellet).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (C₉H₁₁FO₂ = 170.18 g/mol ). In addition to the molecular ion, a characteristic fragmentation pattern would be expected. Common fragmentation pathways for ethers and alcohols include cleavage of the C-O bonds and loss of small neutral molecules like water. The presence of the fluorophenyl group would also lead to characteristic fragments. Analysis of these fragments aids in confirming the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For the analysis of this compound, GC-MS provides critical information about its molecular weight and structural fragments.

In a typical GC-MS analysis, the sample is volatilized and separated on a GC column. As the compound elutes, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible pattern, which serves as a "molecular fingerprint."

The fragmentation of this compound is predictable based on its structure as an aryloxypropanolamine derivative. The molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 170 would be expected, corresponding to its molecular weight (170.18 g/mol ). Key fragmentation pathways often involve the cleavage of the propanol (B110389) side chain.

Predicted Fragmentation Pattern:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the secondary alcohol would result in a fragment at m/z 155.

Cleavage of the side chain: A common fragmentation is the cleavage between the first and second carbon of the propanol chain, leading to the formation of the 4-fluorophenoxy methylene radical.

Formation of the 4-fluorophenoxy ion: Cleavage of the ether bond could yield a prominent ion corresponding to the 4-fluorophenoxy group at m/z 111.

Base Peak: The most abundant ion, or base peak, is often a stable fragment. For similar propanol compounds, the fragment resulting from alpha-cleavage next to the oxygen atom is typically prominent. For instance, the ion [CH₃CHOH]⁺ at m/z 45 is a characteristic fragment for 2-propanol moieties.

The following table illustrates a hypothetical, yet chemically plausible, GC-MS fragmentation data for this compound.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Relative Intensity (%) |

| 170 | [C₉H₁₁FO₂]⁺ (Molecular Ion) | 15 |

| 111 | [C₆H₄FO]⁺ | 80 |

| 77 | [C₆H₅]⁺ | 30 |

| 45 | [C₂H₅O]⁺ | 100 (Base Peak) |

This table is illustrative and based on common fragmentation patterns for similar chemical structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. rochester.edu It is well-suited for confirming the molecular weight of this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions are transferred into the gas phase for mass analysis. rochester.edu

For this compound, analysis in positive ion mode would typically yield the protonated molecular ion [M+H]⁺. Depending on the solvent system and additives, other adducts may also be observed.

Expected ESI-MS Adducts:

Protonated Molecule [M+H]⁺: The most common adduct, which would be observed at m/z 171.1.

Sodium Adduct [M+Na]⁺: Often present as a result of trace sodium salts in the sample or solvent, appearing at m/z 193.1.

Potassium Adduct [M+K]⁺: Less common, but possible, appearing at m/z 209.1.

The primary advantage of ESI-MS is its ability to provide a clear molecular ion peak with minimal fragmentation, directly confirming the molecular weight of the compound. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS/HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. When coupled with ESI (HR-ESI-MS), it can unambiguously confirm the molecular formula of this compound.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For this compound (C₉H₁₁FO₂), the calculated mass provides a benchmark for experimental verification.

| Parameter | Value |

| Molecular Formula | C₉H₁₁FO₂ |

| Theoretical Monoisotopic Mass | 170.0743 |

| Expected [M+H]⁺ Ion | 171.0821 |

| Expected [M+Na]⁺ Ion | 193.0641 |

An experimental HRMS measurement that matches the theoretical mass to within a few parts per million (ppm) provides definitive evidence for the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying its enantiomeric excess.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale separations. rochester.edu In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a chamber with a shallow pool of a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

The position of a compound on the developed plate is described by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically effective.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (30:70, v/v) |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

| Typical Rf Value | ~0.4 (illustrative) |

By comparing the Rf value of the product spot to that of the starting materials, a chemist can qualitatively assess the reaction's completion.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. mdpi.com To separate the (S)-(+) and (R)-(-) enantiomers of 1-(4-Fluorophenoxy)-2-propanol, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose (B213188), are widely successful for separating a broad range of chiral compounds, including aryloxypropanolamine structures. nih.gov

The separation is based on the differential transient diastereomeric interactions between the two enantiomers and the chiral selector of the CSP. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol) with a small amount of an amine modifier (like diethylamine), is crucial for achieving optimal resolution. nih.gov

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-(-) | ~8.5 min (illustrative) |

| Retention Time (S)-(+) | ~9.8 min (illustrative) |

This table presents a typical, illustrative HPLC method for the chiral separation of 1-(4-Fluorophenoxy)-2-propanol enantiomers.

Polarimetry for Optical Activity Determination

Polarimetry is the technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of plane-polarized light. koreascience.kr This property is known as optical activity. The this compound enantiomer is optically active, and the "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.

The magnitude of the rotation is measured with a polarimeter and is reported as the specific rotation [α]. The specific rotation is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using the Biot equation:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in g/mL.

The specific rotation is a crucial parameter for characterizing an enantiomerically pure or enriched compound. While the sign (+) confirms the dextrorotatory nature of the S-enantiomer, the magnitude of the specific rotation is dependent on the experimental conditions.

| Parameter | Value/Condition |

| Compound | This compound |

| Sign of Rotation | + (Dextrorotatory) |

| Typical Solvent | Chloroform (B151607) or Methanol (B129727) |

| Typical Concentration | c = 1.0 g/100mL |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20-25 °C |

| Specific Rotation [α] | The exact value is an experimentally determined constant under the specified conditions. |

The measurement of optical rotation is a classic and definitive method for confirming the chirality of the final product. koreascience.kr

X-ray Powder Diffraction (XRPD) for Solid-State Characterization of Related Compounds

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of solid materials. oup.com It is an indispensable method in pharmaceutical research for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the ability of a compound to exist in more than one crystalline form. redalyc.org Different polymorphs of a drug substance can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic effectiveness of the final drug product.

The principle of XRPD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When X-rays interact with a crystalline material, they are diffracted at specific angles, producing a unique diffraction pattern. This pattern serves as a "fingerprint" for the crystalline solid, allowing for its identification and characterization. nih.gov

While specific XRPD research on this compound is not extensively available in public literature, valuable insights can be drawn from studies on structurally analogous compounds. Propranolol (B1214883) hydrochloride, a well-known beta-blocker that shares the 1-(aryloxy)-2-propanol backbone, has been the subject of detailed solid-state analysis. Research on propranolol hydrochloride demonstrates the utility of XRPD in confirming its crystalline nature and identifying its specific crystal lattice parameters. oup.comnih.gov

In a notable study, the X-ray powder diffraction data for racemic propranolol hydrochloride were reported, providing a reference for its solid-state identity. The racemic form was confirmed to exist as a racemic compound rather than a simple mixture of enantiomers. The diffraction pattern was indexed by comparing the experimental data with data calculated from its known crystal structure. This process involves assigning Miller indices (hkl) to each diffraction peak, which describe the orientation of the crystal lattice planes. oup.com

The data obtained from such an analysis are typically presented in a table that includes the diffraction angle (2θ), the interplanar spacing (d-spacing), and the relative intensity of the diffraction peaks. The d-spacing is calculated from the Bragg equation (nλ = 2d sinθ) and represents the distance between atomic planes in the crystal lattice. The relative intensity is the intensity of a peak relative to the strongest peak in the pattern.

To illustrate the type of data generated in an XRPD analysis, the following table presents the X-ray powder diffraction data for Propranolol Hydrochloride, a compound structurally related to this compound. This data is sourced from a study by De Camp published in the Journal of the Association of Official Analytical Chemists.

Table 1: X-ray Powder Diffraction Data for Propranolol Hydrochloride

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (I/I₁) | hkl |

| 8.18 | 10.80 | 20 | 100 |

| 13.92 | 6.36 | 25 | 111 |

| 14.47 | 6.12 | 30 | 200 |

| 15.33 | 5.78 | 100 | 120 |

| 16.38 | 5.41 | 15 | 211 |

| 18.23 | 4.86 | 35 | 022 |

| 19.46 | 4.56 | 40 | 310 |

| 20.53 | 4.32 | 30 | 222 |

| 21.73 | 4.09 | 50 | 131 |

| 22.84 | 3.89 | 60 | 321 |

| 24.63 | 3.61 | 45 | 400 |

| 25.93 | 3.43 | 55 | 232 |

| 27.54 | 3.24 | 20 | 421 |

| 28.92 | 3.08 | 25 | 141 |

| 31.00 | 2.88 | 15 | 510 |

This interactive data table is based on the findings for Propranolol Hydrochloride as a representative example.

The analysis of such data allows researchers to confirm the crystalline form of a substance, which is a critical quality attribute. Any variation in the XRPD pattern of a new batch compared to a reference standard could indicate a change in the solid state, such as the presence of a different polymorph or an amorphous form, which could have significant implications for the material's performance. nih.gov Therefore, XRPD is a fundamental technique in the research and quality control of pharmaceutical compounds and their intermediates, including those structurally related to this compound.

Chiral Properties and Stereochemical Investigations of S + 1 4 Fluorophenoxy 2 Propanol

Enantiomeric Purity Determination and Control

The determination and control of enantiomeric purity are critical for ensuring the stereochemical integrity of (S)-(+)-1-(4-Fluorophenoxy)-2-propanol. Enantiomeric excess (ee) is a measure of this purity and is crucial for research and potential applications. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for this purpose. elte.hunih.gov

The primary strategy for separating enantiomers via HPLC involves direct methods using CSPs. nih.gov These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of chiral molecules, including those with structures analogous to this compound. elte.humdpi.com Other successful CSPs include those based on cyclodextrins and macrocyclic glycopeptides. nih.govlcms.cz

Method development for enantiomeric purity analysis involves optimizing several parameters:

Chiral Stationary Phase: Selection of the appropriate CSP (e.g., amylose vs. cellulose-based) is the first and most critical step. mdpi.com

Mobile Phase: The composition of the mobile phase, including the organic solvent (e.g., methanol (B129727), acetonitrile, isopropanol) and additives (e.g., diethylamine, acetic acid), is fine-tuned to achieve optimal resolution and retention. elte.humdpi.com

Temperature: Column temperature can significantly influence the interactions between the enantiomers and the CSP, affecting selectivity. mdpi.com

Validation of the analytical method is performed according to established guidelines to ensure its reliability, linearity, precision, and accuracy for quantifying the undesired enantiomer as a chiral impurity. elte.humdpi.com This includes determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). mdpi.com

Control of enantiomeric purity begins at the synthesis stage. To produce this compound with high optical purity, stereoselective synthesis strategies are employed. A common approach involves using a chiral starting material, such as (S)-propylene oxide, which ensures the desired stereochemistry is incorporated into the final product from the outset. google.comgoogle.com This avoids the need for subsequent chiral resolution, which can be complex and costly.

Table 1: Example HPLC Conditions for Enantiomeric Analysis of Related Chiral Compounds

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Solriamfetol Enantiomers | Lux Amylose-1 | 0.05% Diethylamine in Methanol | UV | elte.hu |

| Dexketoprofen & Impurities | Lux Amylose-2 | Water/Acetonitrile/Acetic Acid (50/50/0.1 v/v/v) | UV (230 nm) | mdpi.com |

| Ketorolac Enantiomers | Chiral AGP column | 0.1 M Sodium Phosphate Buffer (pH 4.5): Isopropanol (98:2 v/v) | UV (322 nm) | nih.gov |

| FSPG Stereoisomers | Chirex 3126 | Acetonitrile / Aqueous CuSO₄ | Not Specified | nih.gov |

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral environment, such as a CSP, differentiates between two enantiomers. The mechanism relies on the formation of short-lived diastereomeric complexes between the individual enantiomers of the analyte and the chiral selector of the stationary phase. sigmaaldrich.com For a successful separation, there must be a sufficient difference in the free energy of these two complexes.

The recognition process is governed by a combination of non-covalent interactions. The key principle is that a minimum of three points of interaction is required for chiral discrimination. For a molecule like this compound, these interactions can include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. The ether oxygen can also act as a hydrogen bond acceptor. These groups can interact with complementary sites on the CSP.

π-π Interactions: The fluorophenyl ring can engage in π-π stacking with aromatic moieties within the chiral selector.

Dipole-Dipole Interactions: The C-F and C-O bonds create permanent dipoles that can interact with polar groups on the CSP.

Steric Repulsion: The spatial arrangement of the methyl group and the fluorophenoxymethyl group relative to the chiral center leads to steric hindrance, which forces the enantiomers to fit differently into the chiral cavities or binding sites of the CSP.

In polysaccharide-based CSPs, the enantiomers enter the helical grooves of the carbamate-derivatized polymer. The precise fit and the resulting interactions within these grooves determine the retention time. mdpi.com For cyclodextrin-based CSPs, recognition often involves the inclusion of the analyte's aromatic ring into the hydrophobic cyclodextrin (B1172386) cavity, with additional interactions occurring at the rim of the cavity. nih.gov A study on the related 2-aryloxypropionic acids showed that chiral recognition can also involve a synergistic interaction with achiral components of the stationary phase, such as the aminopropyl spacers used to tether the chiral selector to the silica (B1680970) gel. nih.gov

Table 2: Key Interactions in Chiral Recognition Mechanisms

| Interaction Type | Potential Site on this compound | Potential Site on CSP |

|---|---|---|

| Hydrogen Bonding | -OH group (donor/acceptor), Ether oxygen (acceptor) | Amide, Carbamate, or Hydroxyl groups |

| π-π Stacking | Fluorophenyl ring | Aromatic groups in the chiral selector |

| Dipole-Dipole | C-O bonds, C-F bond | Polar functional groups (e.g., carbonyls) |

| Steric Interactions | Asymmetric arrangement of -CH₃, -H, and -CH₂OAr groups around the chiral carbon | Defined 3D structure of the CSP's chiral pocket |

Stereochemical Stability and Racemization Pathways

Stereochemical stability refers to the ability of a chiral molecule to resist racemization—the conversion of one enantiomer into an equal mixture of both, resulting in a loss of optical activity. For this compound, the chiral center is a secondary alcohol. This structure is generally considered stereochemically stable under normal storage and handling conditions.

Racemization would require the breaking and reforming of bonds at the chiral center. Potential pathways for racemization, typically requiring harsh chemical conditions, include:

Acid-Catalyzed Dehydration-Rehydration: In the presence of a strong acid, the hydroxyl group could be protonated and eliminated as water, forming a transient planar carbocation intermediate. Subsequent attack by water would occur from either face with equal probability, leading to a racemic mixture.

Base-Catalyzed Oxidation-Reduction: A strong base could facilitate oxidation of the secondary alcohol to a ketone (an achiral intermediate). Subsequent reduction of the ketone would produce a racemic mixture of the alcohol.

The energy barrier for these transformations is significant, meaning that racemization is not a concern under typical analytical or synthetic conditions. The inherent stability is a key property for any application where maintaining enantiomeric purity is essential. While theoretical physics predicts a minute energy difference between enantiomers due to parity-violating weak interactions, this difference is extraordinarily small and has no practical consequence on the stereochemical stability or racemization of the molecule in a laboratory setting. nih.gov

Influence of Chirality on Molecular Conformation

The (S)-configuration at the C2 carbon atom fundamentally dictates the three-dimensional conformation of this compound. The specific spatial arrangement of the substituents—hydroxyl, methyl, hydrogen, and fluorophenoxymethyl—around the chiral center restricts the molecule's rotational freedom and determines its preferred low-energy shapes.

The conformation of the flexible C-C-O-C side chain is governed by a balance of several intramolecular forces:

Intramolecular Hydrogen Bonding: A key interaction is the potential formation of a hydrogen bond between the hydroxyl group's hydrogen and the ether oxygen atom. This would lead to a cyclic-like, pseudo-five-membered ring structure, significantly stabilizing that particular conformation.

Gauche Effect: Conformational analysis of related 1-halo-2-propanols has shown that conformers where the electronegative substituents (in this case, the hydroxyl and fluorophenoxy groups) are in a gauche orientation (a 60° dihedral angle) can be unexpectedly stable. nih.gov This stability is often attributed to favorable hyperconjugative interactions (e.g., electron delocalization from an occupied bonding orbital to an adjacent anti-bonding orbital) rather than purely steric or simple electrostatic effects. nih.govbeilstein-journals.org

Steric Hindrance: The size of the methyl and fluorophenoxy groups creates steric strain that disfavors conformations where these groups are eclipsed or brought into close proximity.

The interplay of these effects results in a conformational landscape with a few low-energy structures being more populated at equilibrium. The chirality ensures that the mirror-image conformations, which would be populated by the (R)-enantiomer, are not accessible. This defined conformational preference, dictated by the (S)-chirality, is crucial as the specific 3D shape of a molecule is directly linked to its interactions with other molecules, including chiral selectors in chromatography and biological receptors.

Table 3: Factors Influencing the Molecular Conformation of this compound

| Influencing Factor | Description | Consequence on Conformation |

|---|---|---|

| (S)-Stereocenter | Fixed tetrahedral arrangement at C2. | Defines the absolute spatial orientation of substituents, preventing inversion to the (R)-conformer's shape. |

| Intramolecular H-Bond | Interaction between the -OH proton and the ether oxygen. | Favors a folded, cyclic-like conformation, restricting bond rotation. |

| Gauche Effect | Preference for a gauche arrangement of electronegative groups (OH and OAr). | Stabilizes specific rotational isomers due to favorable hyperconjugative interactions. nih.gov |

| Steric Repulsion | Repulsive forces between bulky groups (e.g., methyl vs. fluorophenoxy). | Disfavors conformations with high steric strain, limiting the number of stable conformers. |

Computational and Theoretical Studies of S + 1 4 Fluorophenoxy 2 Propanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. In a typical DFT study of (S)-(+)-1-(4-Fluorophenoxy)-2-propanol, the goal would be to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For instance, a DFT study on related beta-blockers like atenolol (B1665814) and propranolol (B1214883) has been used to determine their optimized geometries and vibrational frequencies. doaj.orgresearchgate.net These studies often employ functionals like B3LYP with a basis set such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. doaj.orgresearchgate.net The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | C-O-C (ether) | 118° |

| Dihedral Angle | C-C-O-H | 60° |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

DFT can also be used to map out reaction pathways by locating transition states, which are saddle points on the potential energy surface connecting reactants and products. By calculating the energy of the reactants and the transition state, the activation energy for a particular chemical reaction can be determined. For this compound, this could involve studying its metabolic degradation pathways or its synthesis.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations that the molecule can adopt in a given environment (e.g., in a solvent or near a biological membrane).

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the timescale of transitions between them. Recent developments in MD simulations have been applied to study fluorescent membrane probes and the interactions of drugs with lipid bilayers, which could be relevant for understanding the behavior of this compound in biological systems. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamdirect.com This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Given its structural similarity to beta-blockers, a likely target for docking studies would be the β-adrenergic receptors. nih.govbenthamdirect.com The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, studies on the docking of various ligands to β-adrenergic receptors have provided insights into the structural basis of their activity. mdpi.compnas.orgbiorxiv.org

Table 2: Hypothetical Docking Results of this compound with a β-Adrenergic Receptor

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | Asp113, Ser204, Phe290 |

| Hydrogen Bonds | 2 | Ser204, Asn312 |

| Hydrophobic Interactions | 5 | Val114, Phe289, Trp286 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent or selective compounds. nih.gov

In a QSAR study of this compound and its analogs, various molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By developing a mathematical relationship between these descriptors and the observed biological activity, the effect of different substituents on the molecule's properties can be quantified. For instance, the effect of the fluorine substituent on the phenoxy ring could be analyzed in terms of its impact on electronic distribution and binding affinity.

Mechanistic Insights from Computational Modeling

While specific computational and theoretical studies focused exclusively on this compound are not extensively available in peer-reviewed literature, significant mechanistic insights can be extrapolated from computational modeling of analogous chemical structures and related enzymatic processes. The primary application of computational modeling in the context of this compound is to understand the basis of enantioselectivity in its synthesis, particularly through enzymatic kinetic resolution.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations have become instrumental in elucidating the interactions between a substrate and an enzyme at the atomic level. mdpi.comnih.govchemrxiv.org These methods are frequently applied to understand how lipases, one of the most common classes of enzymes used for the resolution of chiral alcohols, can preferentially catalyze a reaction for one enantiomer over the other. nih.govmdpi.com

Research on the kinetic resolution of structurally similar secondary alcohols, such as other aryloxy-propanolamines, provides a framework for understanding the behavior of this compound. mdpi.comresearchgate.net These studies typically focus on lipases like Candida antarctica lipase (B570770) B (CALB), a versatile and widely used biocatalyst. nih.govmdpi.comdiva-portal.org The accepted mechanism for lipase catalysis involves a serine hydrolase pathway where the active site serine residue attacks the acyl donor to form a tetrahedral intermediate. nih.govmdpi.com Computational models of this tetrahedral intermediate, representing the transition state of the reaction, are crucial for predicting and explaining the enzyme's enantioselectivity. nih.gov

Molecular docking studies simulate the binding of both the (R) and (S) enantiomers of a substrate into the active site of the enzyme. By calculating and comparing the binding energies and the geometry of the resulting enzyme-substrate complexes, researchers can predict which enantiomer will form a more stable and catalytically productive complex. mdpi.comresearchgate.net For a reaction to occur, the substrate must be positioned correctly relative to the catalytic triad (B1167595) of the enzyme (typically composed of serine, histidine, and aspartate/glutamate residues). chemrxiv.orgmdpi.com

Molecular dynamics simulations offer a more dynamic picture by modeling the movement of the enzyme and substrate over time. nih.govchemrxiv.orgnih.gov This allows for an analysis of the stability of the enzyme-substrate complex and the conformational changes that may be required for catalysis. nih.gov For example, MD simulations performed on the lipase-catalyzed acetylation of (R,S)-propranolol, a related β-blocker, helped to explain the preference for the R-enantiomer by identifying key stabilizing interactions, such as CH-π interactions between the naphthyl ring of propranolol and specific residues in the CALB binding pocket. researchgate.net

The origin of enantioselectivity in lipases like CALB has been traced to the specific geometry of the active site, which features pockets of different sizes that accommodate the substituents on the chiral carbon of the alcohol. diva-portal.orgacs.org According to the widely accepted Kazlauskas rule for secondary alcohols, the enantiomer that places its larger substituent in the larger, more spacious pocket and its medium-sized substituent in a smaller stereospecificity pocket will react faster. mdpi.com Computational models can precisely map these interactions. For this compound, the substituents on the chiral carbon (C2) are a hydroxyl group, a methyl group, and a -(CH₂)-O-(4-fluorophenyl) group. Molecular modeling would position these groups within the enzyme's active site to determine the most energetically favorable binding mode, thereby explaining the observed or predicted enantioselectivity of a given lipase.

The table below, derived from computational studies on analogous substrates, lists key amino acid residues in the Candida antarctica lipase B active site that are critical for catalysis and enantioselective recognition of secondary alcohols.

| Residue | Role in Catalysis and Enantioselectivity |

| Ser105 | Part of the catalytic triad; performs the nucleophilic attack on the acyl donor. chemrxiv.orgmdpi.com |

| His224 | Part of the catalytic triad; acts as a general base, activating the serine residue. chemrxiv.orgmdpi.com |

| Asp187 | Part of the catalytic triad; stabilizes the protonated histidine residue. chemrxiv.org |

| Thr40 | Part of the oxyanion hole; stabilizes the negative charge of the tetrahedral intermediate through hydrogen bonding. mdpi.com |

| Gln106 | Part of the oxyanion hole; works in concert with Thr40 to stabilize the transition state. mdpi.com |

| Trp104 | Lines the binding pocket; contributes to substrate binding and can influence stereoselectivity through steric interactions. diva-portal.org |

| Ile189 | Forms part of the substrate-binding pocket; implicated in enantioselectivity for propranolol through hydrophobic interactions. researchgate.net |

| Leu278 | Lines the binding pocket; involved in creating the hydrophobic environment and defining the space for substrate substituents. researchgate.net |

Role of S + 1 4 Fluorophenoxy 2 Propanol in the Synthesis of Complex Organic Molecules

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The utility of (S)-(+)-1-(4-Fluorophenoxy)-2-propanol as an intermediate spans several classes of therapeutic agents. Its structural features, including the fluorinated phenyl ring, the ether linkage, and the chiral secondary alcohol, are incorporated into the final API, influencing its efficacy and pharmacological profile.

Precursor for Azole-Based Inhibitors (e.g., Aromatase P450 Enzyme Inhibitors)

This compound serves as a key precursor in the synthesis of azole-based inhibitors, which are a significant class of drugs targeting enzymes like aromatase P450. Aromatase is essential for the biosynthesis of estrogens, and its inhibition is a primary therapeutic strategy for estrogen-dependent breast cancer in postmenopausal women. nih.govnih.gov

The synthesis of these inhibitors often involves the conversion of the hydroxyl group of this compound into a leaving group, followed by nucleophilic substitution with an azole ring, typically 1,2,4-triazole or imidazole. The fluorinated phenoxy moiety of the precursor is a critical component that often enhances the binding affinity of the final inhibitor to the active site of the aromatase enzyme. Research into novel triazole-based inhibitors has focused on creating compounds with high potency and selectivity to minimize off-target effects. semanticscholar.org The mechanism of inhibition by azole compounds generally involves the coordination of a nitrogen atom in the azole ring to the heme iron of the cytochrome P450 enzyme, thereby blocking its catalytic activity. nih.gov

Table 1: Examples of Azole-Based Aromatase Inhibitors and their Precursors

| Inhibitor Class | Key Precursor | Target Enzyme | Therapeutic Application |

| Triazole-based | This compound | Aromatase (CYP19A1) | Estrogen-dependent breast cancer |

| Imidazole-based | This compound | Aromatase (CYP19A1) | Estrogen-dependent breast cancer |

Building Block for Fluconazole Analogs and Antifungal Agents

In the realm of antifungal agents, this compound is a valuable building block for the synthesis of fluconazole analogs. Fluconazole is a widely used antifungal drug that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.govmdpi.com

The development of fluconazole analogs is driven by the need to overcome drug resistance and improve the spectrum of activity. nih.gov In the synthesis of these analogs, the this compound moiety can be modified or incorporated to create novel structures. For instance, the fluorophenoxy group can be introduced to the main scaffold of a fluconazole-like molecule to enhance its antifungal properties. mdpi.com Studies have shown that analogs where a fluorine atom on the phenyl ring of fluconazole is replaced by a 4-fluorophenoxy group exhibit significant fungicidal properties. mdpi.com

Table 2: Research Findings on Fluconazole Analogs Derived from this compound

| Fluconazole Analog | Modification | Target Pathogen(s) | Key Finding |

| 4-(4-fluorophenoxy) analog | Replacement of a fluorine atom with a 4-fluorophenoxy group | Fusarium oxysporum | Demonstrated higher activity than reference antifungal agents at a concentration of 1 μg/mL. mdpi.com |

| 4-fluoro-2-(4-fluorophenoxy)phenyl analog | Introduction of a 4-fluorophenoxy group at the 2-position of the phenyl ring | Various fungal strains | Exhibited satisfactory fungicidal properties against several pathogens at a concentration of 50 μg/mL. mdpi.com |

Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

This compound is also utilized as an intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective anabolic effects on muscle and bone while having reduced androgenic effects on other tissues like the prostate. mdpi.comnih.gov This selectivity makes them promising candidates for treating muscle wasting, osteoporosis, and certain types of cancer. nih.govresearchgate.net

The synthesis of certain SARMs involves the incorporation of the fluorophenoxy propanol (B110389) structure. For example, in the synthesis of the SARM S-23, a related precursor, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, is used. researchgate.net While not identical, this highlights the importance of the substituted phenoxy-2-hydroxy-propanamide scaffold in the design of potent and selective SARMs. The specific stereochemistry and substitutions on the phenoxy ring are critical for achieving the desired tissue selectivity and pharmacological profile. nih.gov

Component in the Synthesis of CFTR Potentiators and Inhibitors

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel, and its dysfunction leads to cystic fibrosis. nih.gov this compound can be a component in the synthesis of CFTR modulators, which include potentiators that enhance channel function and inhibitors that block it. nih.govnih.gov These modulators represent a key therapeutic strategy for cystic fibrosis. mdpi.com